4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N7/c1-10-22-12(14(17)18)8-13(23-10)24-4-6-25(7-5-24)16-11-2-3-19-15(11)20-9-21-16/h2-3,8-9,14H,4-7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXJTFRSLCQMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical Pathways
The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of EGFR and Her2 disrupts the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Similarly, the inhibition of VEGFR2 can affect angiogenesis, the process by which new blood vessels form. The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys. These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The compound’s action results in significant cellular effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties. These atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Biological Activity
The compound 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine , with the molecular formula and a molecular weight of 345.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Inhibition of Kinases
One significant aspect of the biological activity of this compound is its ability to inhibit specific kinases involved in cellular signaling pathways. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine structures can inhibit Focal Adhesion Kinase (FAK) and Pyk2, which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced cell proliferation, migration, and invasion in cancer cells .
Targeting Plasmodium falciparum
Another area of interest is the compound's potential as an inhibitor against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Studies have shown that certain pyrrolo[2,3-d]pyrimidines exhibit promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4, indicating their potential use in malaria treatment .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit target kinases at low concentrations. For instance, a series of synthesized compounds based on the pyrrolo[2,3-d]pyrimidine scaffold were tested for their inhibitory activity against PfCDPK1 and PfCDPK4. The results indicated significant inhibitory potential, which supports further investigation into their therapeutic applications .
Case Studies
A case study involving the use of pyrrolo[2,3-d]pyrimidine derivatives highlighted their effectiveness in inhibiting tumor growth in animal models. The study reported a marked reduction in tumor size when treated with compounds that share structural similarities with this compound .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyrrolo[2,3-d]pyrimidine Derivatives
- Compound 9 (): N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Substituents: Chlorophenyl and methylbenzyl groups at positions 4 and 4. Activity: Demonstrated receptor tyrosine kinase inhibition due to aromatic and halogen substituents .
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride () :
Pyrazolo[3,4-d]pyrimidine Analogs
- 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (): Core: Pyrazolo[3,4-d]pyrimidine instead of pyrrolo[2,3-d]pyrimidine. Substituents: Benzylpiperazine and methoxyphenyl groups.
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine vs. Chlorine : The target compound’s difluoromethyl group offers metabolic resistance compared to chlorinated analogs (e.g., ), which may have higher toxicity risks.
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen in the target compound allows for stronger hydrogen bonding compared to piperidine derivatives .
Research Findings and Implications
- Kinase Inhibition : Compounds with pyrrolo[2,3-d]pyrimidine cores (e.g., ) show kinase inhibitory activity, suggesting the target compound may share this mechanism .
- Antimicrobial Potential: highlights antimicrobial evaluation of similar hydrazinyl derivatives, implying the target compound’s piperazine group could enhance bacterial membrane penetration .
Preparation Methods
Condensation Reactions for Pyrimidine Core Formation
The pyrimidine ring is constructed via cyclocondensation of 1,3-dicarbonyl compounds with guanidine derivatives . For example:
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Ethyl 4,4-difluoroacetoacetate reacts with methylguanidine hydrochloride under acidic conditions (HCl, ethanol, reflux) to yield 4-(difluoromethyl)-2-methylpyrimidin-6-ol .
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Chlorination using phosphorus oxychloride (POCl3) converts the hydroxyl group to chloride, yielding 4-(difluoromethyl)-2-methyl-6-chloropyrimidine (75–82% yield).
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 4,4-difluoroacetoacetate, methylguanidine HCl | Ethanol | Reflux | 70% |
| Chlorination | POCl3, DMF | Toluene | 110°C | 82% |
Synthesis of 4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-Yl)Piperazine
Pyrrolo[2,3-d]Pyrimidine Synthesis
Pyrrolo[2,3-d]pyrimidines are synthesized via Gould-Jacobs cyclization :
Piperazine Functionalization
Piperazine is introduced via Buchwald-Hartwig amination or SNAr :
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C, catalyzed by palladium acetate and Xantphos , yielding 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (85–90% yield).
Key Reaction Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Cyclization | Triethyl orthoformate, acetic acid | – | Acetic acid | 120°C | 78% |
| Amination | Piperazine, Pd(OAc)₂/Xantphos | Pd(OAc)₂ | DMF | 80°C | 88% |
Fragment Coupling: Pyrimidine-Piperazine Linkage
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in 4-(difluoromethyl)-2-methyl-6-chloropyrimidine is displaced by the piperazine nitrogen:
Transition Metal-Catalyzed Coupling
A Ullmann-type coupling using copper(I) iodide enhances efficiency:
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4-(Difluoromethyl)-2-methyl-6-iodopyrimidine (1.0 eq), 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine (1.1 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in 1,4-dioxane at 100°C yield the product (75–80% yield).
Comparative Analysis of Coupling Methods
| Method | Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| SNAr | – | – | DMSO | 120°C | 68% |
| Ullmann | CuI, 1,10-phenanthroline | CuI | 1,4-Dioxane | 100°C | 78% |
Optimization and Challenges
Fluorination Efficiency
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Difluoromethyl Stability : The difluoromethyl group is prone to hydrolysis under basic conditions. Using anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres (N2/Ar) mitigates decomposition.
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Regioselectivity : Competing reactions at pyrimidine positions 4 and 6 are minimized by steric hindrance from the methyl group at position 2.
Purification Strategies
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Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted piperazine.
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Recrystallization : The final compound is recrystallized from ethanol/water (9:1) to ≥98% purity.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for preparing 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pyrrolo[2,3-d]pyrimidine core with a piperazine derivative. Key steps include:
- Reaction Conditions : Reflux in isopropyl alcohol (iPrOH) with catalytic HCl (6 drops per 20 mL solvent) for 12–24 hours to facilitate coupling .
- Monitoring : Thin-layer chromatography (TLC) with mobile phase CHCl₃/CH₃OH (10:1) to track reaction progress (Rf ≈ 0.52–0.58) .
- Purification : Crystallization from ethanol-DMF mixtures to achieve >65% yield and >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ to confirm substituent integration (e.g., δ 2.27 ppm for CH₃, δ 7.17–7.96 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities .
- Elemental Analysis : Validate empirical formula (e.g., C₂₀H₁₈ClN₅·0.23H₂O) and ensure stoichiometric consistency .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps for binding site compatibility .
- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with kinase active sites (e.g., EGFR or VEGFR). Focus on hydrogen bonding with pyrrolo[2,3-d]pyrimidine’s NH groups and hydrophobic interactions with the difluoromethyl group .
- Validation : Cross-reference docking scores with in vitro kinase inhibition assays (IC₅₀ values) to refine predictive models .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Substituent Variation : Systematically modify the pyrimidine’s difluoromethyl group and piperazine’s aryl substituents (e.g., replace with chlorophenyl or methoxybenzyl groups) .
- Bioactivity Testing : Screen derivatives in enzyme inhibition assays (e.g., IC₅₀ for tyrosine kinases) and compare with parent compound.
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity trends .
Q. How can researchers resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Electronic Effect Analysis : Compare substituent electron-withdrawing/donating properties (e.g., fluoro vs. methoxy groups) using Hammett constants to explain potency differences .
- Competitive Binding Assays : Perform radioligand displacement studies to assess binding affinity (Kd) and identify off-target interactions .
- Crystallographic Studies : Solve co-crystal structures of the compound with target kinases to visualize binding modes and steric clashes .
Key Notes for Experimental Design
- Reaction Optimization : Use ICReDD’s computational-experimental feedback loop to accelerate synthetic route development .
- Data Reproducibility : Standardize solvent systems (e.g., iPrOH for coupling reactions) and NMR acquisition parameters to minimize variability .
- Advanced Characterization : Pair NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
